1-Chlorophenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUPMAAMJDPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984700 | |
| Record name | 1-Chlorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-70-2, 66214-77-5 | |
| Record name | 1-Chlorophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066214775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for 1 Chlorophenanthrene
Approaches for Preparing Phenanthryl Halides through Diazo Reactions
Diazo reactions, particularly those involving diazonium salts, represent a cornerstone methodology in organic synthesis for the regioselective introduction of functional groups, including halogens, onto aromatic rings. This approach is especially valuable when direct electrophilic halogenation of the parent aromatic system leads to mixtures of isomers or is otherwise inefficient. For the synthesis of 1-chlorophenanthrene, the Sandmeyer reaction, a classic diazo-based transformation, offers a viable route.
The Sandmeyer Reaction for this compound Synthesis
The Sandmeyer reaction facilitates the conversion of primary aromatic amines into aryl halides through a diazonium salt intermediate pku.edu.cnwikipedia.orgorganic-chemistry.org. To prepare this compound, the logical precursor is 1-aminophenanthrene. The process involves two key stages:
Diazotization: The primary amine, 1-aminophenanthrene, is first converted into its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ by reacting sodium nitrite (B80452) (NaNO2) with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). This reaction is carried out under cold conditions, generally between 0–10 °C, to ensure the stability of the diazonium salt intermediate, as these species can decompose rapidly at higher temperatures lkouniv.ac.innptel.ac.inglobalresearchonline.net. The reaction mechanism involves the electrophilic attack of the nitrosonium ion (NO+) on the amine nitrogen, followed by proton transfers and dehydration to yield the diazonium cation (Ar-N₂⁺) lkouniv.ac.in.
Halogenation: The isolated or in situ generated phenanthrene (B1679779) diazonium salt is then subjected to reaction with copper(I) chloride (CuCl). The copper(I) ion acts as a catalyst, promoting the decomposition of the diazonium salt with the expulsion of nitrogen gas (N₂) and the substitution of the diazonium group by a chlorine atom. This step typically proceeds via a radical mechanism pku.edu.cnwikipedia.orgnptel.ac.in.
Research Findings and Applicability
While specific detailed research findings, including precise yields for the synthesis of this compound via the Sandmeyer reaction, were not explicitly detailed in the provided search results, the general efficacy of the Sandmeyer reaction for introducing halogens onto aromatic systems is well-established pku.edu.cnwikipedia.orgorganic-chemistry.orgnih.gov. The Sandmeyer reaction is known for its broad applicability across various aromatic amines, enabling the synthesis of aryl chlorides, bromides, iodides, and other functionalized aromatic compounds wikipedia.orgnih.gov.
For similar Sandmeyer chlorination reactions on other aromatic amines, yields often range from 50% to 80%, depending significantly on the specific substrate, reaction conditions, and purity of reagents nih.gov. The method is particularly advantageous as it allows for the introduction of halogens at positions that may be difficult to access through direct electrophilic aromatic substitution of the parent phenanthrene molecule. This regioselectivity is a key benefit of employing diazonium salt chemistry for functionalization wikipedia.orgorganic-chemistry.org. The reaction's reliability and versatility make it a valuable tool for accessing substituted phenanthrenes, including halogenated derivatives, for further chemical transformations or material science applications.
Representative Conditions for Sandmeyer Reaction (Aryl Chloride Synthesis)
The following table outlines typical conditions employed for the Sandmeyer reaction to synthesize aryl chlorides from primary aromatic amines. These conditions serve as a general guideline for the transformation.
| Reagent/Condition | Typical Value/Description | Notes |
| Starting Material | Primary Aromatic Amine (e.g., 1-Aminophenanthrene) | The amine precursor dictates the position of the halogen substituent. |
| Diazotization Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to generate nitrous acid (HNO₂). |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Essential for generating HNO₂ and stabilizing the diazonium salt. Concentration and choice of acid can influence the reaction. |
| Temperature (Diazotization) | 0–10 °C | Critical for preventing premature decomposition of the highly reactive diazonium salt. |
| Halogenating Agent/Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the displacement of the diazonium group by chloride. |
| Solvent System | Aqueous acid, or mixed aqueous-organic solvents | Chosen based on the solubility of the amine and the diazonium salt. |
| Reaction Type | Two-step: Diazotization followed by Sandmeyer substitution | The diazonium salt is typically formed first, then reacted with the copper catalyst. |
| Product | Aryl Chloride (e.g., this compound) | The chlorine atom replaces the diazonium group (-N₂⁺). |
| Typical Yield Range | 50–80% (General for Sandmeyer reactions) | Specific yields for this compound via this method are not detailed in the reviewed literature, but this range is common. |
Compound List:
this compound
1-Aminophenanthrene
Phenanthrene
Diazonium salt
Nitrous acid
Sodium nitrite
Hydrochloric acid
Sulfuric acid
Copper(I) chloride
Nitrogen (N₂)
Aryl halides
Aromatic amines
Reaction Chemistry and Mechanistic Investigations of 1 Chlorophenanthrene
Photochemical Transformation Pathways
The photochemical behavior of 1-chlorophenanthrene involves its degradation under light irradiation, leading to the formation of various photoproducts. These processes are influenced by factors such as light intensity, wavelength, and the presence of other environmental species.
Photolysis Kinetics and Reaction Rate Modeling
Chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including chlorophenanthrenes, generally decay according to first-order reaction rate kinetics when subjected to photolysis nih.govinnocua.netacs.org. Studies indicate that the photolysis rates of ClPAHs can vary significantly based on their molecular structure nih.gov. For instance, the photostability of chlorophenanthrenes (ClPhes) has been observed to be higher than that of some other chlorinated PAHs, such as chlorofluoranthenes, under irradiation nih.gov. While specific rate constants for this compound's direct photolysis are not universally detailed in the provided snippets, the general trend suggests that its degradation follows predictable kinetic models nih.govmdpi.comresearchgate.neteeer.orgnih.gov. Quantitative structure-property relationship (QSPR) models have been developed to predict direct photolysis half-lives and average quantum yields for ClPAHs, considering factors like molecular energy levels and surface area nih.gov.
Identification of Photoproducts and Degradation Intermediates
The photodegradation of this compound can yield a range of products. Research on chlorinated phenanthrenes indicates that photolysis can involve initial abstraction of the chlorine atom, followed by oxidative degradation of the remaining phenanthrene (B1679779) structure innocua.netacs.org. Identified photoproducts from related chlorophenanthrenes include oxidized species, such as chlorinated phenanthrene-9,10-diones, and ring-opened compounds researchgate.net. For example, in the photocatalytic degradation of phenanthrene, intermediates like 9,10-phenanthrenequinone and (1,1-biphenyl)-2,2-dicarboxaldehyde have been reported researchgate.net. While direct identification of this compound's specific photoproducts requires detailed analysis, the general pathways involve dechlorination and subsequent oxidation or ring restructuring innocua.netacs.orgresearchgate.net.
Mechanisms of Chlorine Abstraction and Oxidative Degradation
The photochemical transformation of this compound is understood to involve mechanisms such as chlorine abstraction and oxidative degradation innocua.netacs.orgresearchgate.net. Studies on chlorophenanthrenes suggest that photolysis can proceed via the initial abstraction of the chlorine atom, which is then followed by oxidative processes innocua.netacs.org. This chlorine atom abstraction is a key step in the degradation of chlorinated PAHs under UV irradiation innocua.netresearchgate.net. The subsequent oxidative degradation can lead to the formation of more polar and oxygenated compounds, or even ring-opening products researchgate.netnih.gov.
Influence of Molecular Structure on Photostability and Quantum Yields
The molecular structure of this compound significantly influences its photostability and quantum yields nih.govinnocua.netacs.orgresearchgate.net. Generally, the photostability of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) increases with the number of fused rings and the arrangement of these rings nih.govnih.gov. Studies comparing different chlorophenanthrenes and other ClPAHs have shown varying photostabilities, with some chlorophenanthrenes exhibiting higher photolytic rates than their parent PAHs, while others are more stable nih.gov. Quantum yields, which represent the efficiency of a photochemical reaction, are also structure-dependent and can be estimated using QSPR models nih.gov. For instance, the photostability of ClPAHs generally increases in the order: 6-Cl-BaP < 1-Cl-Py < 7-Cl-BaA < Cl-Phe < Cl-Fluor, which correlates with the trend of their parent PAHs innocua.netacs.orgacs.org.
Oxidative Reactions
Aqueous Chlorination Reactions of Phenanthrene and Formation of Chlorinated Products
Phenanthrene can undergo chlorination reactions in aqueous environments, leading to the formation of various chlorinated phenanthrenes, including potentially this compound chemicalbook.innih.govjst.go.jpnih.govresearchgate.net. These reactions are often associated with water disinfection processes involving chlorine nih.govjst.go.jpnih.govresearchgate.net. The products formed depend significantly on the reaction conditions, such as pH and chlorine dose chemicalbook.injst.go.jpnih.gov.
At low pH (< 4), the aqueous chlorination of phenanthrene primarily yields phenanthrene-9,10-dione and 9-chlorophenanthrene (B119892) chemicalbook.in. At higher pH values (> 8.8), phenanthrene-9,10-oxide, phenanthrene-9,10-dione, and 9,10-dihydrophenanthrenediol have been identified as major products chemicalbook.in. It has been suggested that the chlorination of phenanthrene in tap water contributes to the presence of chloro- and dichlorophenanthrenes chemicalbook.in. These reactions can produce not only chlorinated but also oxygenated products, such as epoxides and quinones nih.govjst.go.jpnih.gov. The formation of chlorinated PAHs (ClPAHs) during chlorination disinfection processes is a concern due to their potential toxicity researchgate.net.
Environmental Behavior and Fate Research of 1 Chlorophenanthrene
Transformation and Degradation Processes in the Environment
Quantitative Structure-Property Relationships (QSPRs) for Environmental Fate Prediction
Quantitative Structure-Property Relationships (QSPRs) are valuable tools for predicting the environmental behavior and fate of chemical compounds based on their molecular structure. For chlorinated polycyclic aromatic hydrocarbons (ClPAHs), QSPR models have been developed to estimate parameters such as photodegradation half-lives, which are critical for understanding their persistence in the environment.
Research has shown that specific quantum chemical descriptors derived from molecular structure significantly influence the photodegradation rates of ClPAHs. These descriptors include the energy of the second highest occupied molecular orbital (ELUMO−1), the energy of the second highest occupied molecular orbital (EHOMO+1), average molecular polarizability (α), the most positive net atomic charges on a hydrogen atom (Q H +), the sum of ELUMO and EHOMO energies (ELUMO+EHOMO), the difference between ELUMO and EHOMO energies (ELUMO−EHOMO), and the square of this difference ((ELUMO−EHOMO)²).
Models incorporating these descriptors have demonstrated good predictive capabilities for the photodegradation half-lives of ClPAHs. For instance, a QSPR model using quantum chemical parameters and a partial least squares algorithm achieved a cross-validated Q²_cum value of 0.960, indicating strong predictive power for log t₁/₂ values of ClPAHs associated with atmospheric particulates doi.org. Another study also developed QSPR models for direct photolysis half-lives and average quantum yields of ClPAHs, identifying similar significant descriptors nih.gov. These findings highlight the utility of QSPR in forecasting the environmental persistence of ClPAHs under various conditions.
| QSPR Descriptor | Impact on Photodegradation Rate | Reference |
| ELUMO−1 | Decreases | doi.org |
| EHOMO+1 | Decreases | doi.org |
| α (Average Molecular Polarizability) | Increases | doi.org |
| Q H + (Most positive net atomic charge on H) | Increases | doi.org |
| ELUMO+EHOMO | Increases | doi.org |
| ELUMO−EHOMO | Decreases | doi.org |
| (ELUMO−EHOMO)² | Decreases | doi.org |
Role of Halogen Substitution on Environmental Partitioning and Transport
The presence and position of halogen atoms, such as chlorine, significantly influence the physicochemical properties of polycyclic aromatic hydrocarbons (PAHs), thereby affecting their environmental partitioning and transport. Halogen substitution generally leads to decreased vapor pressure compared to parent PAHs nih.gov. This reduction in volatility can influence the compound's distribution between air, water, and soil compartments.
Furthermore, halogenation tends to increase the persistence of PAHs in the environment. Chlorination of PAHs has been shown to increase their resistance to biodegradation publications.gc.caresearchgate.net. Studies comparing chlorinated and brominated PAHs (XPAHs) suggest that brominated compounds may degrade more rapidly than chlorinated ones under certain conditions copernicus.org. For instance, bromopyrene degraded more quickly than chloropyrene, and the degree of bromination did not significantly alter the transformation rate of brominated PAHs, unlike chlorinated PAHs copernicus.org.
The partitioning behavior, often indicated by coefficients like the octanol-water partition coefficient (Kow), is also affected by halogen substitution. Increased chlorine substitution generally increases the partition coefficient, suggesting a greater affinity for organic matter and a higher potential for bioaccumulation publications.gc.ca. Consequently, 1-chlorophenanthrene and other ClPAHs are expected to sorb more strongly to soil and sediment particles and exhibit higher bioaccumulation potential than phenanthrene (B1679779) itself.
| Property/Trend | Phenanthrene vs. This compound (General Trend) | Reference |
| Vapor Pressure | Decreased by chlorination | nih.gov |
| Persistence | Increased by chlorination | publications.gc.caresearchgate.net |
| Biodegradation Resistance | Increased by chlorination | publications.gc.ca |
| Octanol-Water Partition Coefficient (Kow) | Increased by chlorination | publications.gc.ca |
| Sorption to Organic Matter | Increased by chlorination | publications.gc.ca |
Formation Pathways in Anthropogenic and Natural Processes
Chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including this compound, can be formed through various anthropogenic and natural processes. These pathways often involve the presence of both PAHs or their precursors and a source of chlorine.
Formation during Incomplete Combustion
Incomplete combustion of organic matter is a primary source for both PAHs and ClPAHs doi.orgresearchgate.netdiva-portal.orggdut.edu.cnacs.orgresearchgate.net. During combustion processes such as incineration, biomass burning, and industrial activities, parent PAHs are formed through complex reaction mechanisms, including acetylene (B1199291) additions, vinylacetylene additions, and radical reactions acs.orgresearchgate.net. Simultaneously, if chlorine is present in the fuel or waste material, it can react with these PAHs or their precursors, leading to the formation of ClPAHs researchgate.netgdut.edu.cn. For example, the presence of chlorine in waste streams during incineration can increase the chlorination degree of emitted compounds diva-portal.org. Electronic waste dismantling and other industrial processes involving high temperatures are also identified as significant sources of ClPAHs gdut.edu.cngdut.edu.cn.
| Anthropogenic Source Category | Specific Processes | Relevance to ClPAH Formation | References |
| Incomplete Combustion | Waste incineration, biomass burning, industrial furnaces, vehicular emissions, coal combustion | Formation of PAHs and subsequent chlorination if chlorine is present; complex reaction pathways like HACA involved. | doi.orgresearchgate.netdiva-portal.orggdut.edu.cnacs.orgresearchgate.net |
| Industrial Activities | Metal smelting, cement production, electronic waste dismantling | High emission concentrations and large output of Cl/Br-PAHs; specific mechanisms like electrophilic bromination/chlorination. | gdut.edu.cn |
| Chemical Synthesis/Processes | Chlor-alkali processes | Direct involvement of chlorine in reactions with aromatic precursors. | researchgate.net |
Chlorination of Organic Matter in Water Treatment Processes
Water treatment processes, particularly chlorination for disinfection, can lead to the formation of chlorinated organic compounds, including ClPAHs epa.govnih.govresearchgate.netnih.govchrom-china.comacs.org. When PAHs are present in raw water, they can react with chlorine or hypochlorite (B82951) ions, forming chlorinated derivatives and other oxidized products nih.govresearchgate.netnih.gov. While chlorination effectively reduces the concentration of parent PAHs, the resulting chlorinated by-products may have different, potentially higher, toxicities epa.govnih.gov. Studies have detected chlorinated polynuclear aromatic hydrocarbons in tap water, indicating that these reactions occur during municipal water treatment chrom-china.comacs.org. The presence of bromide ions in water can also influence these reactions, potentially accelerating the formation of halogenated by-products researchgate.netnih.gov.
| Water Treatment Process | Reactants | Potential Products | Relevance to ClPAH Formation | References |
| Chlorination | PAHs (e.g., Phenanthrene) + Chlorine (HOCl/OCl⁻) | Chlorinated PAHs (e.g., this compound), quinones, epoxides, hydroxylated products | Formation of ClPAHs from parent PAHs is a recognized fact; by-products may be more deleterious. | epa.govnih.govresearchgate.netnih.govchrom-china.comacs.org |
| Ozonation | PAHs + Ozone (O₃) | Oxidized products (e.g., quinones) | Generally slower and less efficient than chlorination in degrading PAHs; ozonation products can be more hepatotoxic. | nih.govnih.govmdpi.com |
Natural Photochemical Reactions in Aquatic Environments
In aquatic environments exposed to sunlight, PAHs can undergo photochemical transformations, including direct and indirect photolysis nih.govresearchgate.netpjoes.comunito.it. These processes can lead to the degradation of PAHs. However, in the presence of chlorine or other halogens in the environment, photochemical reactions can also lead to the formation of halogenated PAHs (HPAHs), including ClPAHs researchgate.netmdpi.comdntb.gov.ua. Seawater, being a significant source of chlorine, plays a role in the natural production of ClPAHs through photochemical reactions mdpi.com. Studies have indicated that some chlorinated phenanthrenes (ClPhes) exhibit higher photolysis rates than their parent compound, phenanthrene nih.gov. Therefore, natural sunlight exposure in chlorine-containing aquatic systems can be a significant pathway for the in situ production of ClPAHs.
| Environmental Process | Conditions | Outcome | Relevance to ClPAH Formation | References |
| Photochemical Reactions | Sunlight exposure in aquatic environments (freshwater, seawater, tidal flats) | Direct photolysis (PAH absorbs light), Indirect photolysis (photosensitizers produce reactive species), Photochemical chlorination (PAH + halogen source → ClPAH) | Can lead to degradation of PAHs or formation of more toxic ClPAHs; ClPhes may photolyze faster than phenanthrene. | doi.orgnih.govcopernicus.orgnih.govresearchgate.netpjoes.comunito.itmdpi.comdntb.gov.uachimia.ch |
Compound Name List:
this compound
Phenanthrene
Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)
Polycyclic Aromatic Hydrocarbons (PAHs)
Brominated Polycyclic Aromatic Hydrocarbons (BrPAHs)
Halogenated Polycyclic Aromatic Hydrocarbons (HPAHs)
Advanced Analytical Methodologies for 1 Chlorophenanthrene Detection and Characterization
Extraction and Sample Preparation Techniques
The initial and most critical step in the analysis of 1-Chlorophenanthrene is its effective extraction from the sample matrix and subsequent purification to remove interfering compounds. jfda-online.com The complexity of matrices such as soil, sediment, water, and biological tissues presents a significant challenge. d-nb.infolcms.cz
Modernized Extraction Protocols (e.g., Microwave-Assisted Extraction)
Traditional extraction methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. researchgate.netedpsciences.org To overcome these limitations, modernized extraction protocols have been developed, offering faster and more efficient extraction with reduced solvent consumption. researchgate.netmdpi.com
Microwave-Assisted Extraction (MAE) has emerged as a powerful technique for extracting organic compounds from various matrices. researchgate.neticm.edu.pl MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com The main advantages of MAE include shorter extraction times and reduced solvent usage compared to conventional methods. icm.edu.pl For instance, MAE has been successfully applied for the extraction of PAHs and their derivatives, with studies showing comparable or even better extraction recoveries than Soxhlet extraction. researchgate.net However, it is crucial to use laboratory-grade microwave systems with proper safety features, as domestic microwave ovens are not suitable for this purpose, especially when using organic solvents. researchgate.net
Other modernized extraction techniques include:
Accelerated Solvent Extraction (ASE): This automated technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume. d-nb.info
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step. thermofisher.com It is a simple, fast, and effective method for extracting a wide range of analytes, including PAHs, from various food and environmental samples. lcms.czthermofisher.com
Purification Strategies for Complex Environmental Matrices
Following extraction, the sample extract often contains a complex mixture of co-extracted compounds that can interfere with the subsequent analysis of this compound. jfda-online.com Therefore, a purification or "cleanup" step is essential to remove these interferences and enhance the sensitivity and selectivity of the analytical method. d-nb.infojfda-online.com
Common purification strategies for complex environmental matrices include:
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent packed in a cartridge or disk to selectively retain either the target analyte or the interfering compounds. mdpi.com By choosing the appropriate sorbent and elution solvents, a significant cleanup of the extract can be achieved. For Cl-PAH analysis, multi-layered silica (B1680970) gel columns are often employed for fractionation and cleanup. nih.gov
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological and environmental samples. lcms.cz
Dispersive Solid-Phase Extraction (d-SPE): As a key component of the QuEChERS method, d-SPE involves adding a small amount of sorbent to the extract, followed by vortexing and centrifugation to remove interferences. thermofisher.com
The choice of purification strategy depends on the complexity of the sample matrix and the analytical technique to be used. jfda-online.com For highly complex samples, a combination of different cleanup techniques may be necessary to achieve the desired level of purity. d-nb.info
Chromatographic and Spectrometric Techniques
Following extraction and purification, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of this compound. d-nb.inforesearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, 2D-GC) for Identification and Quantification
Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides a highly selective and sensitive method for both qualitative and quantitative analysis. nih.gov
GC-MS: In GC-MS, the sample is first separated by the GC column, and then the individual components are introduced into the MS for ionization and detection. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. nih.gov For the analysis of Cl-PAHs, high-resolution mass spectrometry (HRMS) is often preferred due to its ability to provide more accurate mass measurements, which aids in compound identification. d-nb.info
GC-MS/MS (Tandem Mass Spectrometry): GC-MS/MS offers even greater selectivity and sensitivity by performing two stages of mass analysis. mdpi.comnih.gov This technique is particularly useful for analyzing trace levels of target compounds in complex matrices by reducing background noise and interferences. nih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in GC-MS/MS that enhances the specificity of the analysis. mdpi.com
Two-Dimensional Gas Chromatography (GC×GC): GC×GC provides significantly enhanced separation power by using two different GC columns with different separation mechanisms. researchgate.netoregonstate.edu This technique is ideal for resolving complex mixtures of isomers and co-eluting compounds that cannot be separated by conventional one-dimensional GC. nih.govoregonstate.edu When coupled with a time-of-flight mass spectrometer (ToF-MS), GC×GC/ToF-MS allows for the comprehensive analysis of complex samples in a single run. researchgate.netoregonstate.edu
| Technique | Principle | Application for this compound | Advantages | Reference |
|---|---|---|---|---|
| GC-MS | Separation by gas chromatography followed by mass analysis. | Identification and quantification. | Good sensitivity and selectivity. | nih.gov |
| GC-HRMS | GC coupled with high-resolution mass spectrometry. | Accurate mass measurement for confident identification. | High mass accuracy and specificity. | d-nb.info |
| GC-MS/MS | Two stages of mass analysis for enhanced selectivity. | Trace-level quantification in complex matrices. | Excellent sensitivity and reduced interferences. | mdpi.comnih.gov |
| GC×GC-ToF-MS | Comprehensive two-dimensional separation. | Resolution of complex isomeric mixtures. | Superior separation power. | researchgate.netoregonstate.edu |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds. nih.gov In the context of this compound, HPLC can be used to monitor the progress of chemical reactions and to analyze the products formed. rsc.org
HPLC systems are often equipped with a diode-array detector (DAD) or a fluorescence detector (FLD). A DAD can acquire the entire UV-vis spectrum of each eluting compound, which aids in its identification. nih.gov An FLD offers high sensitivity and selectivity for fluorescent compounds like many PAHs and their derivatives. The identities of peaks in an HPLC chromatogram are confirmed by comparing their retention times and spectral data with those of authentic standards. noaa.gov
Application of Advanced Mass Spectrometry for Isomer Differentiation
A significant analytical challenge in the analysis of Cl-PAHs is the differentiation of isomers, which have the same molecular weight and often similar chromatographic retention times. lcms.cznih.gov Advanced mass spectrometry techniques can provide solutions to this problem.
While standard electron ionization (EI) mass spectra of isomers are often very similar, techniques that exploit differences in ion-molecule reactions or fragmentation pathways can be used for differentiation. msu.edu For instance, different fragmentation patterns can be obtained using various dissociation techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and ultraviolet photodissociation (UVPD). lcms.cz
Another approach involves chemical derivatization to introduce a tag that allows for isomer-specific fragmentation in the mass spectrometer. magtech.com.cn Furthermore, techniques like silver nitrate (B79036) reactive desorption electrospray ionization mass spectrometry have shown promise in differentiating PAH isomers based on their differential interactions with silver ions. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is an analytical strategy employed to convert an analyte into a product, or "derivative," with properties more suitable for a given analytical method. jfda-online.comresearchgate.net The primary goals of derivatization, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis, are to improve the volatility and thermal stability of polar compounds, enhance chromatographic resolution, and increase detection sensitivity and selectivity. jfda-online.comacs.org While this compound is a semi-volatile and non-polar compound that can often be analyzed directly by GC-MS, derivatization techniques become crucial when analyzing its more polar metabolites or when seeking to significantly lower detection limits. d-nb.info
The direct derivatization of this compound is not common as it lacks the reactive functional groups (e.g., hydroxyl, amino, or carboxyl groups) that are typical targets for common derivatization reactions such as silylation, acylation, or esterification. jfda-online.comresearchgate.net However, derivatization is a critical step in the analysis of its transformation products, such as hydroxylated metabolites, which are formed during biological or environmental degradation processes. Furthermore, specific derivatization approaches can be employed to introduce chemical moieties that enhance the response of selective detectors.
Derivatization of this compound Metabolites
For environmental fate and toxicology studies, the analysis often targets polar metabolites like hydroxylated chlorophenanthrenes. These compounds exhibit poor chromatographic behavior, including peak tailing and low sensitivity, if analyzed directly. acs.org Silylation and acylation are the most common derivatization techniques to overcome these issues.
Silylation: This technique involves replacing the active hydrogen in a polar functional group with a trimethylsilyl (B98337) (TMS) group. acs.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. acs.orgnih.gov A study on the simultaneous analysis of alkylphenols and chlorophenols demonstrated that silyl (B83357) derivatization with BSTFA significantly improves volatility and thermal stability, making the analytes amenable to GC-MS analysis. acs.orgnih.gov The reaction can be accelerated by performing it in a solvent like acetone, where derivatization can be completed in seconds at room temperature. acs.orgnih.gov
Acylation: This method introduces an acyl group into the molecule. The use of fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is particularly advantageous as it creates derivatives that are highly responsive to electron capture detectors (ECD), a sensitive detector for halogenated compounds. jfda-online.com
Methylation: For phenolic compounds, methylation is another effective strategy. Research on a panel of environmentally relevant chlorophenols showed that methylation using trimethyloxonium (B1219515) tetrafluoroborate (B81430) was an efficient method for their qualitative detection and identification by GC-MS. researchgate.net
The table below summarizes common derivatization strategies applicable to the hydroxylated metabolites of this compound, based on methodologies developed for analogous compounds like chlorophenols.
Table 1: Common Derivatization Strategies for Hydroxylated Chlorinated Aromatic Compounds.
| Derivatization Strategy | Typical Reagent | Target Functional Group | Analytical Improvement | Reference |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability; improves peak shape for GC analysis. | acs.orgnih.gov |
| Acylation (Fluorinated) | Pentafluoropropionic anhydride (PFPA) / Heptafluorobutyric anhydride (HFBA) | Hydroxyl (-OH) | Improves volatility and significantly enhances sensitivity for Electron Capture Detection (ECD). | jfda-online.com |
| Acylation (Acetylation) | Acetic Anhydride | Hydroxyl (-OH) | Protects the functional group, improving chromatographic properties. | mdpi.com |
| Methylation | Trimethyloxonium tetrafluoroborate (TMO) | Hydroxyl (-OH) | Forms stable, volatile methyl ether derivatives suitable for GC-MS. | researchgate.net |
Post-Column Derivatization for Enhanced Detection
An alternative approach is post-column derivatization, which occurs after the analyte has been separated by chromatography but before it reaches the detector. A notable strategy for polycyclic aromatic compounds involves photochemical reaction. Post-column UV irradiation can cause some compounds to rearrange into substituted phenanthrenes, which are highly fluorescent. psu.edu This technique can significantly enhance detection limits when using a fluorescence detector. psu.edu While not specifically documented for this compound, this principle could theoretically be applied to create a more fluorescent derivative, thereby improving analytical performance.
Research Findings on Derivatization Performance
Detailed studies on related phenolic compounds provide insight into the effectiveness of these derivatization strategies. The following table presents findings from research on derivatization for GC-MS analysis.
Table 2: Research Findings on Derivatization Reactions for GC-MS Analysis of Phenolic Compounds.
| Analyte Class | Derivatization Reagent | Key Finding | Reference |
|---|---|---|---|
| Alkylphenols, Chlorophenols, Bisphenol A | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | The reaction rate was fastest in acetone, completing quantitatively within 15 seconds at room temperature, compared to over an hour in other solvents like dichloromethane (B109758) or hexane. | acs.orgnih.gov |
| Chlorophenols | Trimethyloxonium tetrafluoroborate (TMO) | Demonstrated efficient methylation for a panel of five industrial and environmentally-relevant chlorophenols, enabling qualitative detection and identification. | researchgate.net |
| Phenols | Pentafluoropyridine | A solid-phase analytical derivatization (SPAD) method was developed where phenols were trapped on a solid-phase extraction (SPE) cartridge and derivatized in-situ, streamlining the sample preparation process. | free.fr |
| Oxidative Hair Dyes (including phenolic and amino groups) | Acetic Anhydride | An in-situ derivatization and liquid-liquid extraction method was optimized, allowing for the stable and reproducible analysis of reactive dye ingredients by GC-MS. | mdpi.com |
Materials Science Applications and Research Perspectives Involving 1 Chlorophenanthrene Derivatives
Integration in Novel Carbon Material Synthesis
The unique structural features of phenanthrene (B1679779) derivatives, including chlorinated variants, make them valuable building blocks for constructing advanced carbon materials. The focus is on leveraging specific chemical reactions to assemble these molecules into desired nanostructures.
Annulative π-extension (APEX) reactions, particularly those involving annulative coupling, have emerged as powerful synthetic tools for creating complex polycyclic aromatic hydrocarbons (PAHs) and nanocarbons researchgate.net. These methods minimize synthetic steps by directly activating C-H bonds. Research has demonstrated that bay-chlorinated polyaromatics, including chlorophenanthrene derivatives, can undergo annulative dimerization or cross-coupling reactions with other aromatic units, such as biphenylene, in the presence of palladium catalysts researchgate.netcolab.wsnih.gov. These reactions are instrumental in forming hitherto inaccessible polyaromatic structures that embed eight-membered rings.
A significant advancement in this area is the synthesis of negatively curved polyaromatics and nanocarbons. By employing annulative coupling strategies, researchers have successfully created molecules incorporating eight-membered rings, which are crucial for achieving negative Gaussian curvatures researchgate.netcolab.ws. For instance, the cross-coupling of 1,5,9-trichlorotriphenylene with suitable partners has led to the construction of highly curved nanocarbons colab.ws. This approach provides a conceptual pathway toward the synthetic realization of 3D periodic carbon crystals, such as the proposed Mackay crystals, which are characterized by their unique structures containing both six- and eight-membered rings colab.wsrsc.org. The ability to precisely synthesize these structures is key to unlocking their potential properties researchgate.netcolab.ws.
Chlorophenanthrene derivatives serve as versatile precursors in the directed design of novel carbon materials. The presence of the chlorine atom can influence reactivity and regioselectivity in coupling reactions, allowing for more controlled assembly of molecular architectures nih.gov. For example, the annulative dimerization of chlorophenylenes, including chlorophenanthrenes, via palladium-catalyzed double C-H bond activation, enables the single-step synthesis of fused aromatics with triphenylene (B110318) cores nih.gov. The resulting partially fused polyaromatics can be further transformed into fully fused, small graphene nanoribbons, which are challenging to synthesize through conventional methods nih.gov. This capability to precisely control the formation of π-systems is of significant interest for optoelectronics research nih.gov.
Furthermore, the development of methods for synthesizing functionalized small nanographenes from readily available precursors, often involving annulative sequences, highlights the role of such derivatives in creating materials with tunable properties researchgate.net. The incorporation of functional groups, facilitated by the judicious use of precursors like chlorophenanthrene derivatives, allows for the modulation of solubility, optoelectronic characteristics, and responsiveness to external stimuli researchgate.net.
Development of Advanced Materials with Tuned Properties
The precise arrangement of atoms and the resulting electronic structure in materials derived from 1-chlorophenanthrene and its analogues are critical for tuning their properties for specific applications.
Understanding the intricate connections between molecular structure and material properties is a cornerstone of modern materials science ubc.caresearchgate.netrsc.orggerdschroeder-turk.org. For this compound derivatives, research focuses on how variations in their structure—such as the position of the chlorine atom or the extent of π-conjugation—influence their electronic, optical, and physical characteristics ubc.carsc.orgdoi.org. Quantitative structure-property relationship (QSPR) models are being developed to predict properties like photodegradation half-lives of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in atmospheric conditions doi.org. These models utilize quantum chemical parameters to establish correlations between molecular descriptors and observed properties, providing insights into how structural features govern photochemical degradation doi.org.
Theoretical and Computational Materials Science Approaches
Theoretical and computational methods play a crucial role in advancing the understanding and design of materials based on this compound derivatives. Computational materials science encompasses a broad range of techniques used to simulate material behavior and properties from the atomic to the macroscopic scale iitj.ac.intuwien.atamazonaws.comrug.nl.
These approaches allow researchers to investigate reaction mechanisms, predict the electronic and structural properties of novel nanocarbons, and explore structure-property relationships without the need for extensive experimental synthesis colab.wsrsc.orgiitj.ac.intuwien.atamazonaws.comrug.nl. For instance, computational studies can help elucidate the pathways of annulative coupling reactions, providing insights into how palladium catalysts facilitate C-H activation and bond formation, leading to the creation of complex polycyclic systems colab.wsrsc.org. Furthermore, density functional theory (DFT) and other quantum chemical methods are employed to model the electronic structure of these materials, predicting their optical and charge transport properties rug.nl.
The application of these computational tools is vital for designing materials with specific functionalities. By simulating molecular interactions and predicting material responses to external stimuli, computational approaches complement experimental research by guiding the synthesis of targeted molecules and materials gerdschroeder-turk.orgiitj.ac.intuwien.atamazonaws.comrug.nl. This synergy between theoretical prediction and experimental validation is essential for accelerating the discovery and development of next-generation materials derived from compounds like this compound researchgate.net.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 1-Chlorophenanthrene, and how do reaction conditions influence yield and purity?
- This compound synthesis typically involves halogenation or coupling reactions. For example, cycloaddition reactions under controlled conditions (e.g., dioxane solvent, 0.1 M concentration) can yield regioisomers, with purity dependent on purification methods like preparative TLC . Reaction parameters such as temperature, catalyst choice, and solvent polarity must be optimized to minimize byproducts. Researchers should document deviations in yields (e.g., 44% in one protocol) and validate purity via NMR or HPLC .
Q. What safety precautions are recommended when handling this compound given limited toxicological data?
- Due to incomplete toxicity data (acute/chronic effects, bioaccumulation potential), treat this compound as hazardous. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, follow SDS guidelines: rinse with water for skin contact, provide fresh air for inhalation, and seek medical advice . Firefighting measures include using CO₂ or dry chemical powder, as water jets may disperse toxic fumes .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- ¹H/¹³C NMR resolves regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (C-Cl stretch ~550 cm⁻¹). Cross-reference data with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?
- Contradictions often arise from impurities or methodological differences. Replicate experiments using standardized protocols (e.g., identical solvents, purification steps). Compare results with computational predictions (e.g., DFT calculations for stability) and prioritize studies with detailed characterization (e.g., NMR regioisomeric ratios ≥90%) . Systematic reviews (e.g., Cochrane methods) can synthesize evidence while reducing bias .
Q. What strategies are effective in designing experiments to assess the environmental persistence of this compound when existing data is insufficient?
- Use read-across approaches with structurally similar compounds (e.g., chlorophenols or polyaromatic hydrocarbons) to estimate biodegradation rates. Conduct microcosm studies to simulate soil/water systems, monitoring degradation products via LC-MS. Prioritize OECD guidelines for ecotoxicity testing, even if limited to surrogate models .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Density Functional Theory (DFT) models electron distribution to predict electrophilic substitution sites. Molecular docking can assess binding affinity in biological studies. Pair computational results with experimental validation (e.g., regioselective bromination at C5 vs. C9 positions) .
Methodological Notes
- Data Contradiction Analysis : Cross-check primary sources (e.g., peer-reviewed journals over SDSs) and evaluate experimental conditions (e.g., purity of starting materials in vs. ).
- Experimental Design : Align objectives with gaps in literature (e.g., missing ecotoxicity data ). Use systematic review frameworks to ensure rigor .
- Safety Protocols : Regularly update lab protocols as new toxicity data emerges, even if preliminary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
